molecular formula C27H27N5O3 B11240594 2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11240594
M. Wt: 469.5 g/mol
InChI Key: KZHDKEVTCUUREK-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the resulting benzamides can vary, with reported yields ranging from 43% to 72% .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interaction with bacterial cell membranes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C27H27N5O3/c1-17-8-10-19(11-9-17)29-24-16-18(2)28-27(32-24)31-21-14-12-20(13-15-21)30-26(33)22-6-5-7-23(34-3)25(22)35-4/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32)

InChI Key

KZHDKEVTCUUREK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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